N'-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide
Description
N’-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide is an organic compound characterized by the presence of both nitro and chloro substituents on a benzylidene benzohydrazide scaffold
Properties
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O5/c15-12-6-1-9(7-13(12)19(23)24)8-16-17-14(20)10-2-4-11(5-3-10)18(21)22/h1-8H,(H,17,20)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAWTLVEJDSYLI-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones in ethanol or methanol under reflux conditions.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzylidene derivatives.
Condensation: Formation of hydrazones.
Scientific Research Applications
N’-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of antimicrobial and anticancer agents.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide is not fully elucidated. it is believed to interact with biological targets through its nitro and chloro substituents, which can participate in redox reactions and form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chloro-3-nitrobenzylidene)-4-hydroxybenzohydrazide
- N’-(4-chloro-3-nitrobenzylidene)-4-methylbenzohydrazide
- N’-(4-chloro-3-nitrobenzylidene)-4-ethoxybenzohydrazide
Uniqueness
N’-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide is unique due to the presence of both nitro and chloro substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
